Perbromic acid

Beschreibung

Eigenschaften

CAS-Nummer |

19445-25-1 |

|---|---|

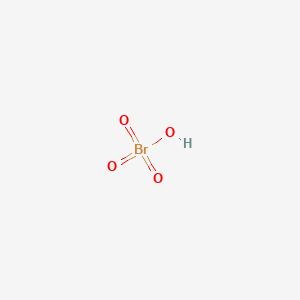

Molekularformel |

HBrO4 BrHO4 |

Molekulargewicht |

144.91 g/mol |

IUPAC-Name |

perbromic acid |

InChI |

InChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5) |

InChI-Schlüssel |

LLYCMZGLHLKPPU-UHFFFAOYSA-N |

SMILES |

OBr(=O)(=O)=O |

Kanonische SMILES |

OBr(=O)(=O)=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Elusive Synthesis: A Technical History of Perbromic Acid

For decades, perbromic acid (HBrO₄) remained a chemical curiosity, a compound that, according to theoretical considerations, should exist but defied all attempts at synthesis. Its eventual discovery in the late 1960s was a landmark achievement in inorganic chemistry, paving the way for a deeper understanding of the chemistry of halogens in their highest oxidation state. This technical guide delves into the history of this compound's discovery, detailing the key experimental protocols that finally led to its creation and characterization.

A Ghost in the Periodic Table: The Pre-Discovery Era

The existence of perchloric acid (HClO₄) and periodic acid (HIO₄) naturally led chemists to believe that this compound, the bromine analogue, should also be stable. However, numerous attempts to synthesize the perbromate ion (BrO₄⁻) by oxidizing bromate (BrO₃⁻) with powerful oxidizing agents proved fruitless. This led to speculation that the perbromate ion was inherently unstable, a notion that would later be proven incorrect.

The Breakthrough: Radioactive Decay Paves the Way

The first successful synthesis of the perbromate ion, and subsequently this compound, was achieved in 1968 by Evan H. Appelman at the Argonne National Laboratory.[1][2] This groundbreaking work did not rely on conventional chemical oxidation but instead utilized the beta decay of a radioactive isotope of selenium, selenium-83 (⁸³Se).[2][3] This elegant approach provided the first irrefutable evidence for the existence of the perbromate ion.

Experimental Protocol: Synthesis via Beta Decay of Selenium-83

The initial synthesis of perbromate was achieved by irradiating a sample of potassium selenate (K₂SeO₄) containing the radioactive isotope ⁸³Se. The beta decay of ⁸³Se transmutes it into bromine-83 (⁸³Br), which, already bonded to four oxygen atoms in the selenate structure, forms the perbromate ion (⁸³BrO₄⁻).

-

Preparation of ⁸³Se-enriched Selenate: A sample of a stable selenium compound is irradiated with neutrons to produce the ⁸³Se isotope. This is then chemically converted to potassium selenate (K₂⁸³SeO₄).

-

Beta Decay Period: The K₂⁸³SeO₄ sample is allowed to decay. The half-life of ⁸³Se is approximately 22.5 minutes. During this time, a fraction of the ⁸³Se nuclei undergo beta decay: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻

-

Separation and Identification: The resulting mixture contains selenate, bromate (formed from other decay pathways or impurities), and the newly formed perbromate. Sophisticated radiochemical separation techniques, such as ion-exchange chromatography, were employed to isolate the minute quantities of ⁸³BrO₄⁻.

-

Detection: The presence of the ⁸³BrO₄⁻ was confirmed by detecting the gamma rays emitted during the subsequent decay of ⁸³Br.

This radiochemical method, while monumental in proving the existence of perbromate, was not practical for producing macroscopic quantities of the compound.

The Dawn of a New Chemistry: Chemical Synthesis of this compound

Following the confirmation of its existence, the challenge shifted to developing a practical chemical synthesis of this compound that could yield weighable amounts. Evan Appelman and his team continued to lead this charge, and in 1969, they published two successful methods: oxidation of bromate with xenon difluoride (XeF₂) and, more conveniently, with elemental fluorine (F₂).[4]

Experimental Protocol: Synthesis using Xenon Difluoride

This method involves the oxidation of an aqueous solution of sodium bromate (NaBrO₃) with xenon difluoride.[5]

-

Reaction Setup: Several hundred milligrams of xenon difluoride (XeF₂) are added to a stirred 4 mL solution of 0.4 M sodium bromate (NaBrO₃).[5] The reaction is allowed to proceed until all the XeF₂ has reacted.

-

Reaction Equation: NaBrO₃ + XeF₂ + H₂O → NaBrO₄ + 2HF + Xe[6][7]

-

Purification - Removal of Bromate: The resulting solution, which is approximately 0.07 M in perbromate, contains unreacted bromate.[5] The bromate is removed by precipitation as silver bromate (AgBrO₃) by adding an excess of silver fluoride (AgF) at 0°C.[5] The precipitate is then separated by centrifugation.

-

Isolation of Perbromate: The cold supernatant is made 0.5 M in rubidium fluoride (RbF) to precipitate rubidium perbromate (RbBrO₄), which is sparingly soluble.[5]

-

Final Product: The rubidium perbromate precipitate is isolated, washed with a small amount of ice-cold water, and can then be dissolved to yield a solution of perbromate.[5] this compound can be subsequently produced by passing a solution of a perbromate salt through a strong acid cation exchange resin.

Experimental Protocol: Synthesis using Fluorine Gas

A more convenient and scalable method for producing this compound involves the oxidation of bromate with elemental fluorine in an alkaline solution.[4]

-

Reaction Mixture: A solution is prepared containing approximately 5 M sodium hydroxide (NaOH) and 1 M sodium bromate (NaBrO₃).[4] This solution is placed in a Teflon or polypropylene vessel and cooled in an ice bath.[4]

-

Fluorination: Fluorine gas is bubbled slowly through the chilled, stirred solution.[4] The addition of fluorine is continued until the solution becomes acidic.

-

Reaction Equation: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[2]

-

Initial Purification: The resulting solution, which is about 0.2 M in perbromate, is concentrated by evaporation.[4] Upon cooling, sodium fluoride (NaF) and unreacted sodium bromate (NaBrO₃) precipitate and are removed by centrifugation.[4]

-

Further Purification: The supernatant is further purified to remove remaining bromate and fluoride ions, often through a series of precipitation and ion-exchange steps.

-

Preparation of this compound: The purified perbromate solution can then be converted to this compound using a cation exchange resin.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and the perbromate ion.

| Synthesis Method | Oxidizing Agent | Starting Material | Typical Yield | Reference |

| Radioactive Decay | (Internal) | ⁸³SeO₄²⁻ | Trace amounts | [2][3] |

| Chemical Synthesis | Xenon Difluoride | NaBrO₃ | ~44% (based on XeF₂) | [5] |

| Chemical Synthesis | Fluorine Gas | NaBrO₃ | Not explicitly stated, but described as a "convenient" and "large-scale" method | [4] |

| Property | Value | Conditions | Reference |

| Molar Mass | 144.91 g/mol | [8] | |

| Standard Enthalpy of Formation (KBrO₄(s)) | -23.8 ± 0.5 kcal/mol | 298.15 K | [9] |

| Standard Gibbs Free Energy of Formation (BrO₄⁻(aq)) | 28.1 ± 0.5 kcal/mol | 298.15 K | [9] |

| Standard Entropy (BrO₄⁻(aq)) | 46.8 ± 0.5 cal/(mol·K) | 298.15 K | [9] |

| Reduction Potential (BrO₄⁻/BrO₃⁻) | +1.76 V | Acidic solution | [1] |

| Reduction Potential (BrO₄⁻/Br⁻) | +0.68 V | pH 14 | [2] |

Characterization of this compound and Perbromate

The characterization of the newly synthesized this compound and its salts was crucial to understanding their structure and properties.

Spectroscopic Analysis

UV-Visible Spectroscopy: Aqueous solutions of this compound and potassium perbromate exhibit a strong absorption in the far-ultraviolet region, with a peak maximum around 183 nm.[4]

Infrared and Raman Spectroscopy: Vibrational spectroscopy has been instrumental in confirming the tetrahedral geometry of the perbromate ion (BrO₄⁻). The Raman spectrum of solid potassium perbromate (KBrO₄) shows characteristic bands corresponding to the vibrational modes of the tetrahedral BrO₄⁻ ion.[4] The infrared spectrum of solid KBrO₄ also displays bands consistent with this structure.[4]

| Vibrational Mode | Raman Shift (cm⁻¹) - Solid KBrO₄ | Infrared Frequency (cm⁻¹) - Solid KBrO₄ | Assignment | Reference |

| ν₁ (A₁) | 796 | - | Symmetric Stretch | [4] |

| ν₂ (E) | 329 | - | Bending | [4] |

| ν₃ (F₂) | 884 | 878 | Asymmetric Stretch | [4] |

| ν₄ (F₂) | 410 | 410 | Bending | [4] |

Experimental Workflows

Caption: Workflow for the synthesis of perbromate using xenon difluoride.

Caption: Workflow for the large-scale synthesis of this compound using fluorine gas.

Conclusion

The discovery of this compound, initially through a radiochemical approach and subsequently via robust chemical syntheses, filled a significant gap in the chemistry of the halogens. The work of Evan Appelman and his colleagues not only demonstrated the existence of this long-sought-after compound but also provided the means to study its properties in detail. The experimental protocols developed, particularly the oxidation of bromate with fluorine gas, transformed this compound from a laboratory curiosity into an accessible chemical for further research, enriching our understanding of chemical bonding and reactivity at the extremes of oxidation states.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Perbromate - Wikipedia [en.wikipedia.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Sciencemadness Discussion Board - XeF2 for making Perbromate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Solved For many years, it was thought that no reaction could | Chegg.com [chegg.com]

- 7. Solved For many years, it was thought that no reaction could | Chegg.com [chegg.com]

- 8. Perbromate | BrO4- | CID 5460630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Perbromic Acid for Beginners

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perbromic acid (HBrO₄) is the most unstable of the halogen(VII) oxoacids, making its synthesis a significant challenge, particularly for those new to its chemistry.[1][2] Unlike other perhaloacids, it cannot be prepared by the displacement of chlorine from perchloric acid.[1][2] Instead, its synthesis relies on the protonation of the perbromate ion (BrO₄⁻). This guide provides a detailed overview of the most accessible methods for the synthesis of this compound for researchers and professionals, with a strong emphasis on safety and procedural clarity. Two primary pathways are detailed: the oxidation of bromate by fluorine gas followed by ion exchange chromatography, and a method involving the precipitation of barium perbromate.

Introduction to this compound

This compound is a powerful oxidizing agent and a strong acid.[1][2] It is a colorless and odorless liquid that is highly unstable in its pure form and decomposes rapidly.[1] Aqueous solutions of this compound are stable at concentrations up to 6 M; however, at higher concentrations, autocatalytic decomposition to bromic acid and oxygen occurs.[1] The synthesis of this compound was a long-standing challenge in inorganic chemistry until it was first successfully achieved in 1968 by Evan H. Appelman.

Synthesis Pathway 1: Fluorine Oxidation of Bromate followed by Ion Exchange

This method is considered one of the more convenient routes for producing significant quantities of this compound. It involves two main stages: the synthesis of sodium perbromate and its subsequent conversion to this compound.

Stage 1: Synthesis of Sodium Perbromate via Fluorine Oxidation

The first stage involves the oxidation of a basic solution of sodium bromate with fluorine gas.

Experimental Protocol:

-

Preparation of Reactant Solution: Prepare a solution of 5 M sodium hydroxide (NaOH) that is 1 M in sodium bromate (NaBrO₃).

-

Reaction Setup: Place the solution in a suitable reaction vessel, preferably made of a material resistant to fluorine such as Teflon or polypropylene. The vessel should be equipped with a gas inlet tube and a magnetic stirrer. Cool the reaction vessel in an ice bath.

-

Fluorination: Bubble fluorine gas (F₂) slowly through the cooled and stirred solution. Extreme caution must be exercised when handling fluorine gas as it is highly toxic and reactive. This step should only be performed in a well-ventilated fume hood with appropriate safety equipment.

-

Endpoint Determination: Continue the addition of fluorine until the solution becomes acidic. The resulting solution will contain approximately 0.2 M sodium perbromate (NaBrO₄).

-

Purification:

-

Transfer the solution to a Teflon beaker and concentrate it by evaporation under a heat lamp.

-

Chill the concentrated solution to precipitate out sodium fluoride (NaF) and any unreacted sodium bromate.

-

Separate the precipitate from the supernatant containing the sodium perbromate by centrifugation.

-

Stage 2: Conversion to this compound via Ion Exchange Chromatography

The purified sodium perbromate solution is then converted to this compound using a cation exchange resin.

Experimental Protocol:

-

Neutralization: Neutralize any remaining alkali in the supernatant from the previous stage by stirring with a small amount of acid-form cation-exchange resin (e.g., Bio-Rad AG50X8, 50-100 mesh).

-

Ion Exchange:

-

Prepare a column with an internal diameter of approximately 36 mm and a length of 500 mm, filled with the same acid-form cation-exchange resin.

-

Pass the neutralized sodium perbromate solution through the resin column.

-

-

Filtration and Concentration:

-

Mix the effluent from the column with a diatomaceous earth filter aid and pass it through a fine sintered-glass filter to remove any fine resin particles.

-

Concentrate the filtrate under a heat lamp to obtain a stock solution of approximately 3 M this compound.

-

Quantitative Data for Synthesis Pathway 1

| Parameter | Value |

| Initial NaOH Concentration | 5 M |

| Initial NaBrO₃ Concentration | 1 M |

| Final Perbromate Concentration (Post-Fluorination) | ~0.2 M |

| Final this compound Concentration (Post-Ion Exchange & Concentration) | ~3 M |

| Recommended Cation Exchange Resin | Bio-Rad AG50X8 (50-100 mesh) |

| Ion Exchange Column Dimensions | 36 mm i.d. x 500 mm length |

Experimental Workflow for Synthesis Pathway 1

Caption: Workflow for the synthesis of this compound via fluorine oxidation and ion exchange.

Synthesis Pathway 2: Barium Perbromate Precipitation Method

An alternative method for preparing this compound involves the use of a barium salt to precipitate perbromate ions, followed by reaction with sulfuric acid.

Stage 1: Synthesis of Barium Perbromate

This stage first requires a soluble perbromate salt, which can be synthesized as described in Stage 1 of Pathway 1. Barium perbromate is then precipitated.

Experimental Protocol:

-

Prepare Sodium Perbromate Solution: Follow the protocol in section 2.1 to generate an aqueous solution of sodium perbromate.

-

Precipitation: To the sodium perbromate solution, add a soluble barium salt, such as barium chloride (BaCl₂). Barium perbromate, Ba(BrO₄)₂, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash it with cold water to remove any soluble impurities. The low solubility of barium bromate in cold water aids in its preparation.

Stage 2: Conversion to this compound

The isolated barium perbromate is then reacted with sulfuric acid.

Experimental Protocol:

-

Reaction: Suspend the purified barium perbromate in water and carefully add a stoichiometric amount of sulfuric acid (H₂SO₄) with constant stirring. This will precipitate barium sulfate (BaSO₄), a highly insoluble salt, leaving this compound in the solution.

-

Separation: Remove the barium sulfate precipitate by filtration.

-

Concentration: The resulting this compound solution can be carefully concentrated if desired, keeping in mind its instability at high concentrations.

Quantitative Data for Synthesis Pathway 2

| Parameter | Value |

| Precipitating Agent | Soluble Barium Salt (e.g., BaCl₂) |

| Intermediate Product | Barium Perbromate (Ba(BrO₄)₂) |

| Acidifying Agent | Sulfuric Acid (H₂SO₄) |

| Byproduct | Barium Sulfate (BaSO₄) |

Experimental Workflow for Synthesis Pathway 2

Caption: Workflow for the synthesis of this compound via the barium perbromate precipitation method.

Safety Considerations

The synthesis of this compound involves significant hazards that must be managed with extreme care.

-

Fluorine Gas: Fluorine is a highly toxic, corrosive, and reactive gas. All work with fluorine must be conducted in a specialized, well-maintained fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles, is mandatory. A source of calcium gluconate gel should be readily available as a first aid measure for skin contact with hydrofluoric acid, which can be formed from fluorine's reaction with moisture.

-

Strong Oxidizers: this compound and perbromate salts are powerful oxidizing agents. They can react violently with organic materials and other reducing agents.

-

Instability: Concentrated solutions of this compound (>6 M) are unstable and can decompose, potentially releasing toxic bromine vapors.

It is imperative that a thorough risk assessment is conducted before undertaking any of these synthetic procedures. Researchers should be familiar with all safety protocols and have emergency procedures in place. For those new to this area of chemistry, direct supervision by an experienced chemist is strongly recommended.

References

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Perbromic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perbromic acid (HBrO₄) is the highest oxoacid of bromine, with the central bromine atom in the +7 oxidation state.[1][2][3] Despite being analogous to perchloric acid (HClO₄) and periodic acid (HIO₄), this compound is the most unstable of the halogen(VII) oxoacids.[4][5] Its discovery in 1969 by Evan H. Appelman was a significant milestone in halogen chemistry, as previous attempts at its synthesis had been unsuccessful.[1] This guide provides an in-depth overview of the core chemical properties of this compound, including its synthesis, stability, structure, and reactivity, with a focus on quantitative data and experimental considerations.

Molecular Structure and Bonding

This compound possesses a tetrahedral molecular geometry around the central bromine atom, consistent with VSEPR theory for an AX₄E₀ system.[1][6] The BrO₄⁻ moiety has approximate Td symmetry.[1] The bonding in this compound is characterized by covalent Br-O bonds with significant ionic character, owing to the high electronegativity difference between bromine and oxygen.[1]

Table 1: Structural and Bonding Parameters of this compound

| Parameter | Value | Reference |

| Molecular Geometry | Tetrahedral | [1][6] |

| Br-O Bond Length | ~1.64 Å | [1] |

| H-O-Br Bond Angle | ~104° | [1] |

| Hybridization of Bromine | sp³ | [1] |

| Br-O Bond Energy | ~190 kJ·mol⁻¹ | [1] |

Physicochemical Properties

This compound is a colorless and odorless liquid at room temperature.[1][3][5] It is a strong acid, completely dissociating in aqueous solution.[1] Due to its inherent instability, its melting point is not well-defined as it decomposes before reaching it.[7]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molar Mass | 144.908 g·mol⁻¹ | [5] |

| Density | ~1.85 g·cm⁻³ at 25°C | [1] |

| pKa | < -2 | [1][7] |

| Standard Reduction Potential (HBrO₄/BrO₃⁻, acidic) | E° = 1.76 V | [1] |

| Standard Reduction Potential (BrO₄⁻/BrO₃⁻, basic) | E° = 0.69 V | [1] |

Synthesis and Stability

The synthesis of this compound is challenging due to its thermodynamic instability.[2] It cannot be prepared by the displacement of chlorine from perchloric acid, a method used for periodic acid.[5] The primary synthesis routes involve the protonation of the more stable perbromate ion (BrO₄⁻).[4][5]

A common laboratory-scale synthesis involves the oxidation of a bromate solution with a strong oxidizing agent like fluorine in an alkaline medium, followed by acidification.[8][9]

Experimental Protocol: Synthesis of this compound via Fluorine Oxidation of Bromate

-

Oxidation: Bubble fluorine gas through a cooled, alkaline solution of sodium bromate (NaBrO₃). The reaction proceeds as follows: BrO₃⁻ + F₂ + 2 OH⁻ → BrO₄⁻ + 2 F⁻ + H₂O[9]

-

Purification: Remove unreacted bromate and other impurities from the resulting perbromate solution. This can be achieved through fractional crystallization of the less soluble potassium perbromate (KBrO₄) by adding a potassium salt.

-

Acidification: Pass a solution of the purified perbromate salt through a strong acid cation exchange resin in the hydrogen form. The perbromate ions are exchanged for protons, yielding a dilute solution of this compound.

-

Concentration: Carefully concentrate the this compound solution by vacuum distillation at low temperatures.

This compound is unstable and decomposes, particularly at high concentrations.[5] Aqueous solutions are stable up to a concentration of about 6 M.[5][8] Above this concentration, autocatalytic decomposition occurs, yielding bromic acid and oxygen.[1][5]

2 HBrO₄ → 2 HBrO₃ + O₂[1]

This decomposition is catalyzed by metal ions such as Ce⁴⁺ and Ag⁺.[1][5]

Table 3: Decomposition Kinetics of this compound

| Parameter | Value | Reference |

| Reaction Order | Second-order with respect to acid concentration | [1] |

| Rate Constant (25°C) | 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹ | [1] |

| Activation Energy | 85 kJ·mol⁻¹ | [1] |

| Activation Energy (with Ce⁴⁺ or Ag⁺ catalyst) | 65 kJ·mol⁻¹ | [1] |

Reactivity

This compound is a powerful oxidizing agent, particularly in concentrated solutions.[1][7] It can oxidize a wide range of substances, including metals and nonmetals.[3] For instance, at 100°C, 6 M HBrO₄ can oxidize Mn(II) to MnO₂, Cr(III) to dichromate, and Ce(III) to Ce(IV).[8] Dilute solutions, however, are sluggish oxidizing agents.[5][8]

As a strong acid, it readily reacts with bases to form perbromate salts.[4][5]

HBrO₄ + NaOH → NaBrO₄ + H₂O

Analytical Methods

The analysis of this compound and perbromates often involves techniques that can distinguish them from other bromine oxoacids.

Experimental Protocol: Iodometric Titration for Perbromate Determination

This method relies on the reduction of perbromate to bromate by iodide in a weakly alkaline solution, followed by the determination of the total bromate.

-

Sample Preparation: Take a known volume of the perbromate-containing solution and adjust the pH to be weakly alkaline (pH 7-9).

-

Reduction: Add an excess of potassium iodide (KI) to the solution and heat to 100°C. Perbromate is reduced to bromate. To prevent the formation of iodine in the hot solution, add an excess of arsenite solution.

-

Titration 1 (Arsenite): After the reaction is complete, titrate the excess arsenite with a standardized iodine solution to determine the amount of perbromate.

-

Titration 2 (Total Bromate): Acidify the solution and titrate the total bromate (original and from perbromate reduction) with a standard thiosulfate solution.

-

Calculation: The initial perbromate concentration can be calculated from the difference between the two titration results.

Visualizations

References

- 1. webqc.org [webqc.org]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. material-properties.org [material-properties.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Acide perbromique — Wikipédia [fr.wikipedia.org]

Theoretical Insights into the Molecular Architecture of Perbromic Acid

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide consolidating the current theoretical understanding of the molecular structure of perbromic acid (HBrO₄) is presented here for researchers, scientists, and professionals in drug development. This document furnishes a detailed overview of the geometric and vibrational properties of this compound as determined by various computational chemistry methods, providing a valuable resource for those engaged in fields where the properties of strong oxidizing agents are paramount.

This compound, the oxoacid of bromine with bromine in its highest +7 oxidation state, is a molecule of significant interest due to its high reactivity and instability.[1] Theoretical studies are crucial for elucidating its structural parameters, which are challenging to determine experimentally. The consensus from computational analyses is that this compound adopts a tetrahedral geometry around the central bromine atom.

Molecular Geometry

Theoretical calculations consistently predict a tetrahedral arrangement of the four oxygen atoms around the central bromine atom. This geometry is a consequence of the sp³ hybridization of the bromine atom. The introduction of a hydrogen atom bonded to one of the oxygen atoms leads to a slight distortion from a perfect tetrahedral symmetry.

General structural parameters obtained from theoretical models indicate a Br-O bond length of approximately 1.64 Å and an H-O-Br bond angle of around 104°.[1] However, it is important to note that these values can vary depending on the computational method and basis set employed in the theoretical study.

dot

Caption: Ball-and-stick model of the this compound molecule.

Computational Methodologies

A variety of computational methods are employed to investigate the molecular structure of this compound. These primarily include ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, as well as Density Functional Theory (DFT) with various functionals (e.g., B3LYP). The choice of basis set, which is a set of functions used to build the molecular orbitals, also significantly influences the accuracy of the calculated properties. Common basis sets include the Pople-style basis sets (e.g., 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., aug-cc-pVTZ).

The general workflow for these theoretical studies involves:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation, which corresponds to the most stable molecular geometry.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

dot

Caption: A simplified workflow for the theoretical study of molecular structures.

Quantitative Data Summary

Due to the limited availability of specific published theoretical studies focusing solely on this compound in the open literature, a comprehensive table comparing various high-level computational results cannot be compiled at this time. It is a field ripe for further investigation to provide a more detailed comparative analysis of different theoretical models. Future research should aim to systematically apply a range of computational methods and basis sets to provide a robust set of theoretical data for the scientific community.

Experimental Protocols

As this guide focuses on theoretical studies, detailed experimental protocols for the synthesis or characterization of this compound are beyond its scope. The inherent instability of this compound makes its experimental investigation exceptionally challenging.

Conclusion

Theoretical chemistry provides indispensable tools for understanding the molecular structure and properties of highly reactive and unstable molecules like this compound. The predicted tetrahedral geometry serves as a fundamental starting point for understanding its chemical behavior. Further dedicated computational studies are encouraged to build a more comprehensive and comparative dataset of its structural and vibrational properties, which will be invaluable for researchers in various fields of chemistry and materials science.

References

Perbromic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perbromic acid (HBrO₄) is a powerful oxidizing agent and a strong acid, representing the highest oxidation state of bromine (+7). This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, decomposition pathways, and known applications. Due to its inherent instability, the practical applications of this compound are limited, primarily confined to specialized laboratory settings. This document consolidates key technical data and safety protocols to inform researchers and chemical professionals working with this highly reactive compound.

Core Chemical Identity

This compound is identified by the following chemical identifiers:

| Identifier | Value |

| CAS Number | 19445-25-1[1] |

| Molecular Formula | HBrO₄[1] |

| Molecular Weight | 144.91 g/mol |

| IUPAC Name | This compound |

| Synonyms | hydroxidotrioxidobromine, [BrO₃(OH)] |

Physicochemical and Quantitative Data

This compound is a colorless and odorless liquid that is highly unstable in its pure form.[1][2] It is a strong acid with a pKa value of less than 0.[3] Aqueous solutions are stable up to a concentration of about 6 M (55% HBrO₄); at higher concentrations, it undergoes autocatalytic decomposition.

The table below summarizes key quantitative data for this compound:

| Property | Value | Conditions |

| pKa | < 0[3] | |

| Decomposition Rate Constant | 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹[3] | At 25°C[3] |

| Activation Energy of Decomposition | 85 kJ·mol⁻¹[3] | |

| UV Absorption (λmax) | 290 nm[3] | |

| Molar Absorptivity (ε) | 80 L·mol⁻¹·cm⁻¹[3] | At 290 nm[3] |

| Br-O Bond Energy | 190 kJ·mol⁻¹[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is challenging due to its instability. Direct oxidation methods analogous to the synthesis of perchloric acid have proven unsuccessful.[3] The first successful synthesis was achieved through the radioactive decay of a selenate salt.[4] Currently, several laboratory-scale synthesis methods are employed.

Synthesis via Oxidation of Bromate with Fluorine

This method is considered a convenient route for producing perbromates, which can then be protonated to form this compound.[5]

Experimental Protocol:

-

A solution of sodium bromate (NaBrO₃) is made alkaline.

-

Gaseous fluorine (F₂) is bubbled through the alkaline bromate solution.

-

The resulting perbromate ions (BrO₄⁻) are then protonated using a strong acid to yield this compound.

Synthesis via Protonation of Perbromate Salts

This is an efficient laboratory method for producing purified this compound.[3]

Experimental Protocol:

-

A solution of sodium perbromate (NaBrO₄) is prepared.

-

The solution is passed through a cation exchange resin in its hydrogen form.

-

The resin exchanges the sodium ions for hydrogen ions, resulting in an aqueous solution of this compound.

Decomposition Pathway

This compound is the most unstable of the halogen(VII) oxoacids and decomposes rapidly upon standing.[1][5] The primary decomposition pathway involves the formation of bromic acid (HBrO₃) and oxygen (O₂).[3][4] This decomposition is autocatalytic and can be catalyzed by metal ions such as Ce⁴⁺ and Ag⁺.[1][3]

Applications in Research and Development

Due to its high reactivity and instability, the industrial applications of this compound are limited.[2] Its use is primarily confined to laboratory settings for specialized applications.

-

Oxidizing Agent: It serves as a powerful oxidizing agent in synthetic organic chemistry, particularly for reactions requiring a strong and aggressive oxidant.[2][6]

-

Synthesis of Perbromate Salts: this compound is used to produce various perbromate salts by reacting it with a base.[1]

-

Surface Treatment: It has potential applications in the surface treatment of metals where controlled oxidation is desired.[2][3]

-

Analytical Chemistry: In laboratory research, it can be used as a titrant or a standard solution.[6]

Safety and Handling

This compound is a hazardous substance that must be handled with extreme caution.

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes upon contact.[1]

-

Inhalation: Inhalation of its vapors can be harmful and may cause respiratory irritation.[1]

-

Explosive Decomposition: Concentrated solutions can decompose explosively.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory.[6] All work should be conducted in a well-ventilated fume hood.[6]

-

Storage: It should be stored in a cool, well-ventilated area away from heat and ignition sources.[2]

In case of accidental exposure, immediate medical attention is necessary.[2] Skin or eye contact should be followed by flushing with copious amounts of water.[6]

References

A Technical Guide to the IUPAC Nomenclature and Properties of HBrO₄ (Perbromic Acid)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of perbromic acid (HBrO₄), focusing on its formal nomenclature, physicochemical properties, and established experimental protocols. It is intended to serve as a technical resource for professionals in chemistry and related fields.

IUPAC Nomenclature

The naming of HBrO₄ follows the systematic rules for inorganic oxoacids established by the International Union of Pure and Applied Chemistry (IUPAC). In an oxoacid, a central atom is bonded to one or more oxygen atoms, at least one of which has a hydrogen atom attached. The nomenclature depends on the oxidation state of the central atom, in this case, bromine.

In HBrO₄, bromine exhibits its highest possible oxidation state of +7.[1][2][3] The IUPAC-preferred name for HBrO₄ is This compound .[4] This name is derived from its corresponding anion, BrO₄⁻, which is named the perbromate ion.[5][6] The "per-" prefix indicates the highest oxidation state in a series of oxoacids, and the "-ic" suffix replaces the "-ate" ending of the anion.[5][7]

A more systematic, but less common, IUPAC name is hydroxidotrioxidobromine , which describes the arrangement of ligands around the central bromine atom.[3][4]

The decision pathway for naming bromine oxoacids based on the oxidation state of the bromine atom is illustrated below.

Caption: IUPAC nomenclature pathway for bromine oxoacids.

Physicochemical and Structural Data

This compound is a strong acid and a powerful oxidizing agent.[2][3] It is notably the most unstable of the halogen(VII) oxoacids.[1][2] Its key quantitative properties are summarized in the tables below.

Table 1: General and Physical Properties of HBrO₄

| Property | Value | Reference(s) |

| Chemical Formula | HBrO₄ | [1][2] |

| Molar Mass | 144.91 g·mol⁻¹ | [1][4] |

| Appearance | Colorless, odorless liquid | [1][3] |

| Density (at 25°C) | ~1.85 g·cm⁻³ | [8] |

| Acidity (pKa) | < 0 (Strong Acid) | [1] |

| Stability in Solution | Stable up to 6 M concentration | [1][2] |

Table 2: Structural and Thermodynamic Properties of HBrO₄

| Property | Value | Reference(s) |

| Molecular Geometry | Tetrahedral around Bromine | [1] |

| Br-O Bond Energy | ~190 kJ·mol⁻¹ | [8] |

| Intermolecular Forces | Hydrogen Bonding (~25 kJ·mol⁻¹) | [8] |

| Decomposition Kinetics | Autocatalytic, second-order | [8] |

| Rate Constant (25°C) | 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹ | [8] |

| Activation Energy | 85 kJ·mol⁻¹ (65 kJ·mol⁻¹ with Ce⁴⁺/Ag⁺ catalyst) | [8] |

The molecular structure of this compound features a central bromine atom tetrahedrally coordinated to four oxygen atoms. One oxygen atom is bonded to a hydrogen atom, giving the molecule its acidic properties.

Caption: Molecular structure of this compound (HBrO₄).

Experimental Protocols

Due to its instability, this compound cannot be synthesized by methods analogous to perchloric acid, such as the displacement of chlorine.[1][2] Instead, it is prepared through the protonation of the more stable perbromate ion.

Synthesis Methodologies

Method 1: Ion Exchange Chromatography (Preferred Laboratory Scale) This method provides high-purity this compound by passing an aqueous solution of a perbromate salt through a strong acid cation exchange resin.[1]

-

Reaction: NaBrO₄(aq) + H⁺(resin) → HBrO₄(aq) + Na⁺(resin)

-

Protocol Outline:

-

Prepare a column with a suitable cation exchange resin (e.g., Dowex 50W-X8) in its hydrogen (H⁺) form.

-

Prepare a dilute aqueous solution of sodium perbromate (NaBrO₄).

-

Elute the NaBrO₄ solution through the resin column at a controlled flow rate.

-

The eluate will be an aqueous solution of this compound. The sodium ions (Na⁺) are retained by the resin.

-

The resulting HBrO₄ solution can be concentrated by vacuum distillation at room temperature, but concentrations should not exceed 6 M (approx. 55%) to avoid rapid autocatalytic decomposition.[2][9]

-

Caption: Synthesis workflow for HBrO₄ via ion exchange.

Method 2: Precipitation This method involves the reaction of a soluble perbromate salt with a strong acid to precipitate an insoluble salt.

-

Reaction: Ba(BrO₄)₂(aq) + H₂SO₄(aq) → 2HBrO₄(aq) + BaSO₄(s)

-

Protocol Outline: A stoichiometric amount of sulfuric acid is carefully added to an aqueous solution of barium perbromate. The insoluble barium sulfate precipitate is then removed by filtration, yielding a solution of this compound.[1]

Analytical and Characterization Methods

The identity and concentration of synthesized this compound can be determined using several analytical techniques.

Table 3: Analytical Methods for HBrO₄ Characterization

| Method | Principle & Key Parameters | Reference(s) |

| Ion Chromatography | Separation and detection of BrO₄⁻. (e.g., AS16 column, 35 mmol·L⁻¹ NaOH eluent, conductivity detection, tR ≈ 8.2 min). | [1] |

| UV Spectrophotometry | Quantitative analysis based on weak UV absorption at λmax = 290 nm (ε = 80 L·mol⁻¹·cm⁻¹). | [1] |

| Titrimetry | Redox titration: Reduction with excess Fe(II) followed by back-titration with Ce(IV) sulfate. Detection limit: 0.1 mmol·L⁻¹. | [1] |

| Potentiometric Titration | Titration with a strong base (e.g., NaOH) confirms its character as a strong, monobasic acid. | [9] |

Safety and Handling

This compound is a powerful oxidizer and is highly corrosive.[1] Due to its instability, especially at concentrations above 6 M, it poses a risk of rapid, exothermic decomposition.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Avoid contact with organic materials, metals, and other reducing agents.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. material-properties.org [material-properties.org]

- 5. quora.com [quora.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. webqc.org [webqc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

electron configuration and oxidation state of bromine in perbromic acid

An In-depth Technical Guide on the Electron Configuration and Oxidation State of Bromine in Perbromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron configuration of bromine and its manifestation in the +7 oxidation state within this compound (HBrO₄). The document details the theoretical basis for this high oxidation state and outlines the experimental protocols used for its determination, catering to an audience in research and development.

Electron Configuration of Bromine

The foundational understanding of bromine's chemical behavior begins with its electron configuration. A neutral bromine atom (atomic number 35) possesses 35 electrons.[1][2] Its ground state electron configuration is [Ar] 3d¹⁰ 4s² 4p⁵ .[1][2][3] The outermost electrons, located in the 4s and 4p orbitals, are the valence electrons that participate in chemical bonding.

This compound and the Oxidation State of Bromine

This compound is a powerful oxidizing agent and a strong acid with the chemical formula HBrO₄.[4][5][6] In this compound, bromine achieves its highest possible oxidation state.[7] The determination of this oxidation state follows a set of established rules:

-

The oxidation state of hydrogen (H) is typically +1 when bonded to non-metals.

-

The oxidation state of oxygen (O) is typically -2 in most of its compounds.

-

The sum of the oxidation states of all atoms in a neutral molecule must equal zero.[8]

For this compound (HBrO₄), the calculation is as follows:

(+1) + (Oxidation State of Br) + 4(-2) = 0 1 + (Oxidation State of Br) - 8 = 0 (Oxidation State of Br) - 7 = 0 Oxidation State of Br = +7

This +7 oxidation state signifies that the bromine atom has formally lost all seven of its valence electrons (two from the 4s orbital and five from the 4p orbital) to the more electronegative oxygen atoms.[9][10][11]

Data Presentation

The quantitative data pertaining to bromine's electron configuration and its state in this compound are summarized below.

| Parameter | Value |

| Bromine (Br) Atomic Number | 35 |

| Ground State Electron Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁵ |

| Shorthand Electron Configuration | [Ar] 3d¹⁰ 4s² 4p⁵ |

| Valence Electrons | 7 (4s², 4p⁵) |

| Chemical Formula of this compound | HBrO₄ |

| Oxidation State of H in HBrO₄ | +1 |

| Oxidation State of O in HBrO₄ | -2 |

| Oxidation State of Br in HBrO₄ | +7 |

Experimental Protocols

The determination of bromine's oxidation state in this compound or perbromate salts is not merely theoretical. It can be confirmed using advanced spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[12][13] It is an ideal method for determining the oxidation state of an element.[12]

Methodology for Determining Bromine's Oxidation State in a Perbromate Salt (e.g., KBrO₄):

-

Sample Preparation: A solid sample of a stable perbromate salt, such as potassium perbromate (KBrO₄)[14], is mounted on a sample holder. The sample must be ultra-high vacuum (UHV) compatible.

-

Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα) is used.

-

Data Acquisition:

-

A wide-scan or survey spectrum is first acquired to identify all elements present on the sample surface.

-

A high-resolution spectrum of the Bromine 3d (Br 3d) core level is then acquired. This region is chosen for its sensitivity to the chemical environment.

-

-

Analysis:

-

The binding energy of the Br 3d peak is measured. The binding energy of an electron is characteristic of the element and its oxidation state.[15]

-

A higher positive oxidation state results in a "chemical shift" to a higher binding energy. This is because the removal of electron density from the bromine atom by the surrounding oxygen atoms leads to a stronger attraction between the remaining core electrons and the nucleus.

-

The measured binding energy for bromine in the perbromate sample is compared to reference spectra of bromine compounds with known oxidation states (e.g., KBr where Br is -1, and KBrO₃ where Br is +5).

-

The significant shift of the Br 3d peak to a higher binding energy, relative to compounds with lower oxidation states, provides experimental confirmation of the +7 oxidation state.

-

Indirect UV-Vis Spectrophotometry

While perbromate itself does not have a strong chromophore for direct UV-Vis analysis, its concentration (and thus the presence of Br in a high oxidation state) can be determined indirectly. This involves reacting the perbromate ion with a reagent that produces a colored product in a stoichiometric manner.

Methodology for Quantification of Perbromate:

-

Sample Preparation: An aqueous solution of this compound or a soluble perbromate salt is prepared.

-

Reagent Preparation: A solution containing a suitable chromogenic reagent that can be selectively oxidized by perbromate is prepared. The choice of reagent is critical and requires validation.

-

Reaction: The perbromate solution is mixed with the chromogenic reagent under controlled conditions (pH, temperature, and reaction time). The perbromate will oxidize the reagent, leading to the formation of a colored product.

-

UV-Vis Measurement:

-

A UV-Vis spectrophotometer is used to measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λ_max) of the colored product.

-

A calibration curve is constructed using standard solutions of known perbromate concentrations reacted under the same conditions.

-

-

Analysis: The concentration of perbromate in the unknown sample is determined by comparing its absorbance to the calibration curve. This confirms the presence and quantity of bromine in the +7 oxidation state.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Logical flow from Bromine's valence electrons to its +7 oxidation state.

Caption: Experimental workflow for XPS analysis of Bromine's oxidation state.

References

- 1. WebElements Periodic Table » Bromine » properties of free atoms [webelements.com]

- 2. WebElements Periodic Table » Bromine » properties of free atoms [winter.group.shef.ac.uk]

- 3. learnool.com [learnool.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | BrHO4 | CID 192513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. collegedunia.com [collegedunia.com]

- 10. tusharsharmasspace6.quora.com [tusharsharmasspace6.quora.com]

- 11. Sum of oxidation states of bromine in bromic acid and this compound is _________. [infinitylearn.com]

- 12. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]

- 13. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]

- 14. Among the following molecules, in which does bromine show the maximum oxidation state? [allen.in]

- 15. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]

The Perbromate Anomaly: A Technical Guide to the Thermodynamic Stability of Perbromic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halo-oxoacids, a group of compounds featuring a halogen atom bonded to oxygen and hydrogen, exhibit predictable periodic trends in properties such as acidity and oxidizing power. However, perbromic acid (HBrO₄), the oxoacid of bromine in its +7 oxidation state, presents a notable exception to these trends, demonstrating significant thermodynamic instability compared to its lighter and heavier analogs, perchloric acid (HClO₄) and periodic acid (HIO₄). This instability delayed its synthesis until 1969, long after its counterparts were well-characterized.[1] Understanding the thermodynamic underpinnings of this compound's unique behavior is crucial for chemists working with high-oxidation-state halogens and for professionals in fields where strong oxidizing agents are utilized. This guide provides an in-depth analysis of the thermodynamic stability of this compound, supported by quantitative data, experimental protocols, and logical diagrams.

Data Presentation: A Comparative Analysis

The thermodynamic instability of this compound is quantitatively evident when its key thermodynamic parameters are compared with those of perchloric and periodic acid. The following tables summarize the standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), standard molar entropy (S°), standard reduction potentials, and acidity constants (pKa).

Table 1: Thermodynamic Properties of Aqueous Perhalic Acids at 298.15 K

| Property | Perchloric Acid (HClO₄) | This compound (HBrO₄) | Periodic Acid (H₅IO₆) |

| ΔH°f (aq, kJ/mol) | -129.3 | -120 (estimated)[1] | -790.4[2] |

| ΔG°f (aq, kJ/mol) | -1.0 | -45 (estimated)[1] | -521.7 |

| S° (aq, J/mol·K) | 182.0 | Not Available | 230 |

Note: Data for periodic acid corresponds to the orthoperiodic form (H₅IO₆), which is the stable form in aqueous solution.[3][4] Thermodynamic data for aqueous halo-oxoacids can vary between sources; these values represent a consistent set for comparison.

Table 2: Standard Reduction Potentials (E°) at 25°C

| Half-Reaction (Acidic Solution) | E° (V) | Half-Reaction (Basic Solution) | E° (V) |

| ClO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → ClO₃⁻(aq) + H₂O(l) | +1.20[5] | ClO₄⁻(aq) + H₂O(l) + 2e⁻ → ClO₃⁻(aq) + 2OH⁻(aq) | +0.37[5] |

| BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l) | +1.76 [1] | BrO₄⁻(aq) + H₂O(l) + 2e⁻ → BrO₃⁻(aq) + 2OH⁻(aq) | +0.99 [6] |

| H₅IO₆(aq) + H⁺(aq) + 2e⁻ → IO₃⁻(aq) + 3H₂O(l) | +1.60[3] | H₃IO₆²⁻(aq) + 2e⁻ → IO₃⁻(aq) + 3OH⁻(aq) | +0.65 |

Table 3: Acidity Constants (pKa) of Perhalic Acids

| Acid | Formula | pKa Value |

| Perchloric Acid | HClO₄ | ≈ -10 to -15.2[7][8] |

| This compound | HBrO₄ | ≈ -2.8 (predicted) to < 0 [9][10] |

| Periodic Acid | H₅IO₆ | pKa₁ = 3.29[3] |

The data clearly illustrates the anomaly. This compound has a significantly less negative (or even positive, depending on the source) Gibbs free energy of formation compared to its neighbors, indicating lower thermodynamic stability relative to its constituent elements. Furthermore, the standard reduction potential for the BrO₄⁻/BrO₃⁻ couple is the highest in the series, signifying that the perbromate ion is the strongest oxidizing agent and, consequently, the most easily reduced (least stable).[1]

Factors Influencing Thermodynamic Stability

The reduced stability of this compound can be attributed to several electronic and structural factors.

-

Halogen-Oxygen Bond Strength : The Br-O bond energy is estimated to be around 190 kJ/mol, which is considerably weaker than the Cl-O bond in perchloric acid (approximately 245 kJ/mol).[10] This weaker bond makes this compound more susceptible to decomposition.

-

Electronic Configuration and Relativistic Effects : The instability is linked to the electronic structure of bromine. The filling of the 3d electron shell in bromine is less effective at shielding the outer electrons from the nuclear charge compared to the 2p electrons in chlorine. This, combined with relativistic effects that are more pronounced for heavier elements, leads to a greater-than-expected electronegativity for bromine and a less favorable overlap for forming stable high-oxidation-state bonds with oxygen.[11]

-

Decomposition Kinetics : this compound is prone to autocatalytic decomposition, particularly at concentrations above 6 M.[7][10] The reaction proceeds as follows: 2 HBrO₄(aq) → 2 HBrO₃(aq) + O₂(g) The production of bromic acid (HBrO₃) catalyzes further decomposition, leading to an accelerating rate of reaction.[7]

Experimental Protocols

Synthesis of this compound via Ion-Exchange Chromatography

This method is considered the most efficient for producing pure this compound in a laboratory setting.[1]

Principle: A solution containing perbromate ions (e.g., sodium perbromate, NaBrO₄) is passed through a strong acid cation-exchange resin in the hydrogen form (H⁺-resin). The resin exchanges Na⁺ ions for H⁺ ions, converting the salt into the free acid.

Detailed Methodology:

-

Resin Preparation: A column is packed with a strong acid cation-exchange resin (e.g., Dowex 50W-X8). The resin is thoroughly washed with deionized water, followed by treatment with a strong acid (e.g., 2 M HCl) to ensure it is fully in the H⁺ form. It is then rinsed with deionized water until the eluate is neutral.

-

Sample Preparation: A solution of sodium perbromate (NaBrO₄) is prepared in deionized water. The synthesis of NaBrO₄ itself is typically achieved by the oxidation of an alkaline bromate solution with fluorine gas.[12]

-

Ion Exchange: The NaBrO₄ solution is passed slowly through the prepared resin column. The Na⁺ ions are retained by the resin, and the eluate collected is an aqueous solution of this compound (HBrO₄).

-

Analysis and Concentration: The concentration of the resulting this compound solution is determined by titration with a standard base. The solution can be concentrated by careful evaporation under reduced pressure, but care must be taken not to exceed a concentration of 6 M, above which it becomes highly unstable.[7]

Determination of Thermodynamic Values: Bomb Calorimetry

Principle: Bomb calorimetry is used to measure the heat of combustion or decomposition of a substance at constant volume, which corresponds to the change in internal energy (ΔU). This can then be used to calculate the enthalpy change (ΔH). For perhalates, the enthalpy of decomposition is often measured.

Detailed Methodology (for a salt like KBrO₄):

-

Sample Preparation: A precisely weighed pellet of the dry perbromate salt (e.g., KBrO₄) is placed in the sample cup inside the calorimeter's "bomb." A known length of fuse wire is positioned to contact the sample.

-

Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring any water formed is in the liquid state. The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.

-

Data Analysis: The temperature-time data is plotted to correct for any heat exchange with the surroundings and to determine the precise temperature change (ΔT).

-

Calculation: The heat released (q) is calculated using the total heat capacity of the calorimeter system (C_cal), which is predetermined by burning a standard substance like benzoic acid. q = C_cal × ΔT This value is corrected for the heat of combustion of the fuse wire. The change in internal energy (ΔU) for the decomposition is then calculated per mole of the sample.

-

Conversion to Enthalpy: The enthalpy of decomposition (ΔH) is calculated from ΔU using the equation: ΔH = ΔU + Δ(pV) = ΔU + Δn_gasRT where Δn_gas is the change in the number of moles of gas in the reaction. The standard enthalpy of formation of the perbromate can then be determined using Hess's Law and known enthalpies of formation of the products (e.g., KBr and O₂).

Mandatory Visualizations

Caption: Logical relationship of factors influencing the stability of perhalic acids.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound stands out among the halo-oxoacids due to its marked thermodynamic instability. This "perbromate anomaly" is rooted in the fundamental electronic properties of bromine, which result in weaker halogen-oxygen bonds compared to its chlorine and iodine analogs. Quantitative data, including a less favorable Gibbs free energy of formation and a high positive reduction potential, confirm its status as a powerful but unstable oxidizing agent. While its instability limits its practical applications, the study of this compound provides invaluable insights into the subtleties of periodic trends and the complex interplay of factors governing the stability of high-oxidation-state compounds. The experimental protocols for its synthesis and the determination of its thermodynamic properties remain key areas of interest for inorganic and physical chemists.

References

- 1. chembk.com [chembk.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Periodic acid - Wikipedia [en.wikipedia.org]

- 5. Solved For the reduction of 𝑪𝒍𝑶𝟒 − 𝒕𝒐 𝑪𝒍𝑶𝟑 − the | Chegg.com [chegg.com]

- 6. Solved the following Latimer potential diagram shows bromine | Chegg.com [chegg.com]

- 7. Perchloric acid - Wikipedia [en.wikipedia.org]

- 8. turito.com [turito.com]

- 9. material-properties.org [material-properties.org]

- 10. webqc.org [webqc.org]

- 11. global.oup.com [global.oup.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Perbromic Acid from Bromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perbromic acid (HBrO₄) is the highest oxoacid of bromine, with the central bromine atom in the +7 oxidation state.[1] It is a powerful oxidizing agent and a strong acid, but it is also highly unstable, particularly at high concentrations, which has made its synthesis a long-standing challenge in chemistry.[1][2][3] Unlike its lighter and heavier halogen analogs, perchloric acid (HClO₄) and periodic acid (HIO₄), this compound cannot be prepared by simple displacement or direct oxidation methods.[3][4]

The first successful synthesis in 1968 by Evan H. Appelman opened the door to understanding the chemistry of bromine in its highest oxidation state.[1][5] The primary route to synthesizing this compound involves the initial oxidation of a bromate salt (BrO₃⁻) to a perbromate salt (BrO₄⁻), followed by the protonation of the perbromate ion.[1][6]

These application notes provide a detailed overview and specific protocols for the laboratory synthesis of this compound from bromate, intended for use by professionals in chemical research and drug development who may require a potent, specialized oxidizing agent for complex molecular synthesis.

Synthesis Overview and Strategy

The synthesis of this compound is a multi-step process. The core strategy involves two key transformations:

-

Oxidation of Bromate to Perbromate : The stable bromate ion (bromine in +5 oxidation state) is oxidized to the perbromate ion (bromine in +7 oxidation state). This is the most challenging step due to the high oxidation potential required.

-

Protonation of Perbromate : The resulting perbromate salt is converted to this compound, typically through ion exchange or precipitation methods.

Caption: High-level workflow for this compound synthesis.

Application Notes

Selection of Oxidation Method

Several methods have been developed to oxidize bromate to perbromate. The choice of method depends on the available equipment, scale of the synthesis, and safety considerations.

| Oxidation Method | Oxidizing Agent | Advantages | Disadvantages | Key References |

| Chemical Oxidation | Fluorine Gas (F₂) | Convenient for large-scale synthesis; relatively high yield. | Requires handling of highly toxic and corrosive fluorine gas; specialized equipment needed. | [5][6][7] |

| Electrochemical Oxidation | Electrolysis | Avoids the use of hazardous chemical oxidants like fluorine. | Can be low-yield; may require specialized electrodes (e.g., boron-doped diamond) for efficiency. | [6][8][9][10] |

| Chemical Oxidation | Xenon Difluoride (XeF₂) | Effective oxidizing agent. | Expensive and specialized reagent; not suitable for large-scale preparations. | [4][6][8] |

| Disproportionation | Hypobromite/Bromate | Milder conditions; avoids fluorine. | Very slow reaction, taking several days to complete; may result in low yields. | [6][11][12] |

For general laboratory purposes requiring significant quantities of perbromate, oxidation with fluorine gas remains one of the most practical, albeit hazardous, methods.[5][6]

Role in Drug Development and Complex Synthesis

While this compound does not have direct pharmaceutical applications, its utility lies in its role as a specialized and powerful oxidizing agent. In drug development, the synthesis of complex organic molecules often requires selective and potent oxidants. Pharmaceutical intermediates are frequently modified to enhance efficacy, reduce toxicity, or improve bioavailability.[] this compound and its salts can serve as reagents in synthetic pathways where a high oxidation potential is necessary to transform a key functional group in a drug precursor molecule.

Safety and Handling

-

This compound : Highly corrosive and a powerful oxidizer. Solutions are stable up to 6 M; at higher concentrations, autocatalytic decomposition can occur, producing toxic bromine vapors.[3][5] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Fluorine Gas : Extremely toxic, corrosive, and reactive. A dedicated gas handling system, including materials like Monel or stainless steel, is required. All operations must be conducted in a high-performance fume hood.

-

Alkaline Solutions : Concentrated sodium hydroxide is corrosive and can cause severe burns. Handle with care.

Experimental Protocols

The following protocols describe a two-step procedure for synthesizing this compound, starting with the fluorine-based oxidation of sodium bromate.

Protocol 1: Synthesis of Sodium Perbromate (NaBrO₄) via Fluorine Oxidation

This protocol is adapted from the method developed by E. H. Appelman.[5] It involves bubbling fluorine gas through an alkaline solution of sodium bromate.

Materials and Equipment:

-

Sodium bromate (NaBrO₃)

-

Sodium hydroxide (NaOH)

-

Fluorine gas (F₂)

-

Reaction vessel (Teflon or polypropylene)

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-water)

-

Apparatus for trapping unreacted fluorine (e.g., a soda lime tower)

Procedure:

-

Prepare the Reaction Mixture : In a Teflon beaker, dissolve 50 g of sodium bromate and 40 g of sodium hydroxide in 200 mL of deionized water.

-

Set up the Apparatus : Place the beaker in a cooling bath on a magnetic stirrer. Insert the gas dispersion tube into the solution, ensuring its outlet is submerged. Connect the fluorine gas cylinder to the dispersion tube through appropriate regulators and flow meters. The outlet from the reaction vessel should be connected to a fluorine trap.

-

Initiate Reaction : Cool the solution to approximately 0-5 °C. Begin stirring and slowly bubble fluorine gas through the solution. The reaction is exothermic, so maintain the temperature with the cooling bath.

-

Monitor the Reaction : Continue the flow of fluorine for 2-3 hours. The overall reaction is: BrO₃⁻ + F₂ + 2 OH⁻ → BrO₄⁻ + 2 F⁻ + H₂O[6]

-

Quench and Purify : Once the reaction is complete, stop the fluorine flow and purge the system with an inert gas (e.g., argon or nitrogen).

-

Isolate the Product : The product, sodium perbromate, is in solution along with unreacted sodium bromate and sodium fluoride. The perbromate can be purified and isolated through fractional crystallization, as it is more soluble than sodium bromate and sodium fluoride at low temperatures.

Caption: Detailed workflow for the synthesis of sodium perbromate.

Protocol 2: Preparation of this compound (HBrO₄) via Ion Exchange

This protocol uses a cation exchange resin to convert the sodium perbromate salt into this compound.[1]

Materials and Equipment:

-

Crude sodium perbromate (NaBrO₄) solution from Protocol 1

-

Strong acid cation exchange resin (e.g., Dowex 50W-X8) in the H⁺ form

-

Chromatography column

-

Collection flasks

-

pH indicator or pH meter

Procedure:

-

Prepare the Resin : Pack a chromatography column with the cation exchange resin. Wash the resin thoroughly with deionized water until the eluate is neutral.

-

Load the Column : Carefully load the sodium perbromate solution onto the top of the resin bed.

-

Elution : Begin eluting the column with deionized water. The sodium ions (Na⁺) will bind to the resin, releasing hydrogen ions (H⁺) into the solution. The overall exchange is: NaBrO₄(aq) + H⁺(resin) → HBrO₄(aq) + Na⁺(resin)[1]

-

Collect Fractions : Collect the eluate in fractions. Monitor the pH of the fractions; the acidic fractions will contain the this compound.

-

Concentration (Optional and with Extreme Caution) : The resulting this compound solution is typically dilute. It can be concentrated by gentle heating under a heat lamp to about 6 M (55% HBrO₄).[5] WARNING: Do not attempt to concentrate beyond 6 M, as the acid becomes autocatalytically unstable and may decompose explosively.[1][3][5]

-

Analysis and Storage : Determine the concentration of the acid by titration with a standardized base. Store the this compound solution in a cool, dark place in a properly sealed container.

Caption: Detailed workflow for preparing this compound via ion exchange.

Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Notes | References |

| Molar Mass | 144.908 g/mol | [14] | |

| Oxidation State of Br | +7 | This is the highest oxidation state for bromine. | [1][8][15] |

| pKa | < 0 | This compound is a strong acid. | [1] |

| Stable Aqueous Concentration | ≤ 6 M (~55%) | Decomposes autocatalytically at higher concentrations. | [1][3][5][7] |

| Decomposition Products | Bromic acid (HBrO₃) and Oxygen (O₂) | Decomposition can be rapid and release bromine vapors. | [1][3] |

| KBrO₄ Decomposition Temp. | ~280 °C | Decomposes to potassium bromate (KBrO₃). | [5][7] |

References

- 1. webqc.org [webqc.org]

- 2. material-properties.org [material-properties.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Perbromate. A riddle, wrapped in a mystery, inside an enigma; but perhaps there is a key. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Perbromate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Perbromate Facts for Kids [kids.kiddle.co]

- 9. DE102009040651A1 - Production of bromate and/or perbromate by application of anodic oxidation of a bromine component of a specific oxidation state, which is used for production of an electrolysis cell consisting of an anode and a cathode - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. alchetron.com [alchetron.com]

- 12. sciencemadness.org [sciencemadness.org]

- 14. This compound | BrHO4 | CID 192513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Perbromate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

Application Notes: Perbromic Acid as a Novel Oxidizing Agent in Organic Synthesis

Introduction

Perbromic acid (HBrO₄) represents one of the most potent and reactive oxyacids of bromine. Its high oxidation state (+7) suggests significant potential as a powerful oxidizing agent in organic synthesis. However, its inherent instability and the challenges associated with its synthesis have historically limited its application in this field. These notes provide a forward-looking perspective on the potential applications of this compound, offering theoretical protocols and safety considerations for researchers exploring its synthetic utility.

Disclaimer: this compound is a highly energetic and unstable compound. The protocols described herein are theoretical and should be approached with extreme caution. All experimental work must be conducted in a specialized laboratory equipped for handling explosive and highly reactive materials, with appropriate personal protective equipment and containment measures in place.

Potential Synthetic Applications

The high redox potential of the Br(VII) center in this compound suggests its utility in a range of oxidative transformations that may be challenging for more common reagents. Potential applications include:

-

Oxidation of Alcohols: Conversion of primary and secondary alcohols to carboxylic acids and ketones, respectively. The high reactivity might allow for the oxidation of sterically hindered or electron-deficient alcohols.

-

Oxidative Cleavage: Cleavage of vicinal diols and alkenes, analogous to reactions with periodic acid or ozone.

-

Oxidation of Aldehydes: Rapid and efficient conversion of aldehydes to their corresponding carboxylic acids.

-

Heteroatom Oxidation: Oxidation of sulfides to sulfoxides and sulfones, or amines to nitro compounds, under potentially mild conditions.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and designed to serve as a starting point for investigation. All procedures require an inert atmosphere (e.g., Argon or Nitrogen) and scrupulously dry glassware. This compound is assumed to be handled as a stabilized aqueous solution, with the concentration accurately determined prior to use.

Protocol 1: Oxidation of a Primary Alcohol to a Carboxylic Acid

Objective: To outline a potential method for the oxidation of a primary alcohol (e.g., benzyl alcohol) to the corresponding carboxylic acid (benzoic acid) using this compound.

Workflow Diagram:

Caption: Workflow for the theoretical oxidation of a primary alcohol using this compound.

Materials:

-

Benzyl Alcohol (Substrate)

-

This compound (0.1 M solution in acetonitrile, stabilized)

-

Acetonitrile (Anhydrous)

-

Sodium Sulfite (Aqueous solution, 1 M)

-

Ethyl Acetate

-

Brine

-

Sodium Sulfate (Anhydrous)

-

Silica Gel for chromatography

Procedure:

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add the 0.1 M solution of this compound (1.1 mmol, 1.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C for 1 hour.

-

Allow the reaction to slowly warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of 1 M aqueous sodium sulfite solution until a KI-starch paper test indicates the absence of oxidants.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzoic acid.

Protocol 2: Oxidation of a Sulfide to a Sulfone

Objective: To propose a method for the selective oxidation of a sulfide (e.g., thioanisole) to a sulfone (methyl phenyl sulfone).

Materials:

-

Thioanisole (Substrate)

-

This compound (0.1 M solution in acetonitrile, stabilized)

-

Acetonitrile (Anhydrous)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Dichloromethane

Procedure:

-

Dissolve thioanisole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the 0.1 M solution of this compound (2.2 mmol, 2.2 equivalents) dropwise.

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude sulfone.

-

Recrystallize or use column chromatography for purification if necessary.

Illustrative Data Tables

The following tables present hypothetical data for the proposed oxidative transformations to illustrate the potential efficacy of this compound.

Table 1: Hypothetical Oxidation of Various Alcohols with HBrO₄

| Entry | Substrate | Product | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzyl Alcohol | Benzoic Acid | 1.5 | -20 to 0 | 95 |

| 2 | 4-Nitrobenzyl Alcohol | 4-Nitrobenzoic Acid | 2.0 | -20 to 0 | 92 |

| 3 | Cyclohexanol | Cyclohexanone | 1.0 | -10 | 98 |

| 4 | 1-Octanol | Octanoic Acid | 2.5 | 0 | 88 |

Table 2: Hypothetical Oxidation of Sulfides with HBrO₄

| Entry | Substrate | Equivalents HBrO₄ | Product | Time (h) | Yield (%) |

| 1 | Thioanisole | 1.1 | Methyl phenyl sulfoxide | 0.5 | 94 |

| 2 | Thioanisole | 2.2 | Methyl phenyl sulfone | 1.0 | 97 |

| 3 | Dibenzyl sulfide | 2.2 | Dibenzyl sulfone | 1.5 | 91 |

Proposed Reaction Mechanism: Alcohol Oxidation

The oxidation of an alcohol by this compound is hypothesized to proceed through the formation of an unstable perbromate ester intermediate. This intermediate then undergoes elimination to yield the oxidized product and bromic acid.

Caption: Proposed mechanism for the oxidation of a primary alcohol with this compound.

Safety and Handling

-

Extreme Hazard: this compound and its solutions are potentially explosive and should be handled only by experienced personnel in a controlled environment.

-

Storage: Store solutions at low temperatures and protected from light. Never allow solutions to evaporate to dryness, as crystalline this compound is highly unstable.

-

Quenching: Always have a quenching agent (e.g., sodium sulfite or sodium thiosulfate solution) readily available to neutralize the oxidant in case of an emergency or during work-up.

-

Personal Protective Equipment (PPE): A blast shield, face shield, and heavy-duty protective gloves are mandatory.

While the practical application of this compound in organic synthesis remains largely unexplored due to its instability, its theoretical potential as a potent oxidizing agent is significant. The protocols and data presented here are intended to provide a conceptual framework for future research into harnessing the reactivity of this unique reagent. Advances in the stabilization and in situ generation of this compound may one day render it a valuable tool for challenging oxidative transformations in academic and industrial settings.

Application Notes and Protocols: Perbromic Acid in Surface Etching

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perbromic acid (HBrO₄) is a powerful oxidizing agent and a strong acid.[1][2] However, its applications in metal surface etching are severely limited due to its extreme instability and hazardous nature.[3][4] This document provides a comprehensive overview of the challenges associated with using this compound, details its limited application in silicon etching, and presents common alternatives for metal surface etching.

Properties and Limitations of this compound for Metal Etching

This compound is the most unstable of the halogen(VII) oxoacids and decomposes rapidly, presenting significant challenges for its practical use.[2][3]

-

High Instability: this compound is highly unstable and cannot be easily prepared or stored.[4] It readily decomposes into bromic acid and oxygen, which can further break down into toxic bromine vapors.[3][4] Aqueous solutions are only stable at concentrations up to 6M; at higher concentrations, autocatalytic decomposition occurs.[3][5] This instability makes it difficult to control etching processes and achieve consistent results.

-